molecular formula C12H13F3O2 B1403290 (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid CAS No. 1607004-49-8

(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid

Cat. No.: B1403290
CAS No.: 1607004-49-8
M. Wt: 246.22 g/mol
InChI Key: PKVSFEKOLRXKJL-SECBINFHSA-N
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Description

(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid (CAS: 1607004-49-8) is a chiral small molecule with a molecular weight of 246.22 g/mol and the formula C12H13F3O2 . Its structure features a butanoic acid backbone with a stereogenic center at the second carbon, confirmed in the (R)-configuration by the Cahn-Ingold-Prelog priority rules, and is substituted at this position with a [4-(trifluoromethyl)phenyl]methyl group . The para-trifluoromethyl group on the aromatic ring is a critical pharmacophore, known to significantly influence a compound's electronic properties, metabolic stability, and membrane permeability due to its high electronegativity and lipophilicity . This makes the compound a valuable building block in medicinal chemistry, particularly for the synthesis and optimization of active pharmaceutical ingredients (APIs). The strategic incorporation of the trifluoromethyl group is a established tactic in modern drug design to enhance a molecule's binding affinity to biological targets and improve its overall drug-like properties . Researchers can leverage this compound as a key chiral intermediate in developing novel therapeutics, such as enzyme inhibitors or receptor modulators, where the (R)-configuration is essential for target specificity and potency. The compound is provided for research purposes exclusively. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-9(11(16)17)7-8-3-5-10(6-4-8)12(13,14)15/h3-6,9H,2,7H2,1H3,(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSFEKOLRXKJL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Trifluoromethylation of Carbon-Centered Radicals

Overview:
One of the most prevalent methods involves radical trifluoromethylation, where a suitable radical precursor reacts with a trifluoromethyl radical ($$ \cdot CF_3 $$) to attach the trifluoromethyl group to an aromatic or aliphatic substrate.

Reaction Pathway:

  • Initiation with a radical source such as Togni’s reagent or Umemoto’s reagent, which generate $$ \cdot CF_3 $$ radicals under appropriate conditions.
  • The radical reacts with a precursor molecule containing a suitable reactive site, such as a phenyl or benzyl position, to form the trifluoromethylated intermediate.
  • Subsequent functionalization, such as oxidation or coupling, yields the target acid.

Reaction Conditions:

  • Use of radical initiators like azobisisobutyronitrile (AIBN) or peroxides.
  • Solvents such as acetonitrile or dichloromethane.
  • Elevated temperatures (50–80°C) to facilitate radical formation.

Research Findings:

  • This method offers high regioselectivity and functional group tolerance, making it suitable for complex molecules.
  • The process is scalable for industrial production with continuous flow reactors, improving safety and efficiency.

Synthesis via Ethyl Trifluoroacetoacetate Derivatives

Overview:
Starting from ethyl trifluoroacetoacetate, a versatile precursor, the synthesis proceeds through a series of transformations including diazotization, reduction, and saponification to afford the target acid.

Stepwise Procedure:

  • Diazotization: Ethyl trifluoroacetoacetate reacts with benzene diazonium chloride to form phenylhydrazone intermediates.
  • Reduction: Sodium borohydride ($$ \mathrm{NaBH_4} $$) reduces the hydrazone to amino derivatives.
  • Saponification: Hydrolysis of esters yields the free acid, with stereoselective control to produce the (2R) enantiomer.

Reaction Conditions:

  • Conducted under inert atmospheres at low temperatures ($$-20^\circ C$$ to 0°C) to control stereochemistry.
  • Use of catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Research Findings:

  • This route allows for stereoselective synthesis of (2R)-configured acids.
  • The process is adaptable for producing various trifluoromethylated amino acids, which serve as intermediates.

Claisen Condensation and Subsequent Reduction

Overview:
A key approach involves Claisen condensation of ethyl trifluoroacetate with suitable aldehydes or ketones, followed by reduction and functional group modifications.

Reaction Pathway:

  • Claisen Condensation: Formation of β-keto esters with trifluoromethyl groups attached to aromatic rings.
  • Reduction: Catalytic hydrogenation or metal hydrides (e.g., lithium aluminum hydride) reduces keto groups to alcohols or acids.
  • Hydrolysis: Final saponification yields the target butanoic acid with the desired stereochemistry.

Reaction Conditions:

  • Use of strong bases like sodium ethoxide in ethanol.
  • Hydrogenation at mild pressures with Pd/C or Raney nickel catalysts.

Research Findings:

  • This method offers stereoselectivity and high yield, suitable for synthesizing enantiomerically pure compounds.

Asymmetric Synthesis via Chiral Auxiliaries

Overview:
Employing chiral auxiliaries or catalysts enables stereoselective synthesis of the (2R)-enantiomer of the compound.

Methodology:

  • Use of chiral Lewis acids or organocatalysts to direct the addition of trifluoromethyl groups to prochiral intermediates.
  • Asymmetric reduction of keto precursors to establish stereochemistry.

Research Findings:

  • This approach provides high enantioselectivity (>95%) and is particularly useful for pharmaceutical applications.

Data Summary Table: Preparation Methods of (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Radical trifluoromethylation Aromatic precursors with reactive sites Togni’s or Umemoto’s reagents 50–80°C, radical initiators High regioselectivity, scalable Requires specialized reagents
Ethyl trifluoroacetoacetate derivatives Ethyl trifluoroacetoacetate Diazotizing agents, NaBH_4 Low temperature, inert atmosphere Stereoselective, versatile Multi-step process
Claisen condensation Ethyl trifluoroacetate, aldehydes Bases, catalysts Mild heating, hydrogenation High yield, stereocontrol Requires purification steps
Asymmetric synthesis Prochiral intermediates Chiral catalysts Ambient to moderate temperatures High enantioselectivity Costly catalysts

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Biological Activity Reference
(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid Butanoic acid 4-(Trifluoromethyl)benzyl group (R-configuration) Not explicitly stated in evidence -
4-((5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8u) Butanoic acid Oxadiazole-thio linker with 4-(trifluoromethyl)phenyl MRTF/SRF-mediated gene transcription inhibitor (antifibrotic)
4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid (CAS 65783-35-9) Butanoic acid Nitro and trifluoromethyl-substituted anilino group No direct activity reported
ATPR (4-amino-2-trifluoromethyl-phenyl retinate) Retinoic acid Trifluoromethylphenyl ester derivative Anticancer (induces tumor cell differentiation)
EP 4374877 A2 derivatives (e.g., 4-[...]butanoic acid) Butanoic acid Complex spiro-diazaspiro and trifluoromethylpyrimidinyl groups Likely kinase inhibitors (patent focus)

Key Observations :

  • Trifluoromethyl Phenyl Motif : All compounds share the 4-(trifluoromethyl)phenyl group, which enhances binding to hydrophobic pockets in proteins and improves metabolic stability.
  • Backbone Flexibility: The butanoic acid backbone in 8u and CAS 65783-35-9 allows for functional group modifications, whereas ATPR uses a retinoic acid scaffold for nuclear receptor targeting .
  • Stereochemical Specificity: The R-configuration in this compound is distinct from racemic mixtures in analogues like (±)-4,4,4-trifluoro-2-methylbutanoic acid .

Pharmacological and Functional Comparisons

Antifibrotic vs. Anticancer Activity :
  • Compound 8u () inhibits Rho/MRTF/SRF pathways, making it a candidate for scleroderma treatment. Its IC50 values are in the nanomolar range, with high selectivity .
  • ATPR () induces differentiation in NB4 leukemia cells and inhibits K562 proliferation via retinoic acid receptor (RAR) activation, with efficacy comparable to ATRA but reduced toxicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight LogP (Calculated) Solubility Purity (HPLC)
This compound ~248.2 ~3.4 (estimated) Low (lipophilic) Not reported
8u 318.3 4.1 Moderate (DMSO) >98%
CAS 65783-35-9 292.2 2.8 Low Not reported
ATPR ~460.5 ~6.0 Very low 99.7%

Notes:

  • The target compound’s LogP (~3.4) suggests moderate membrane permeability, intermediate between 8u and CAS 65783-35-7.
  • ATPR’s high molecular weight and LogP limit solubility, necessitating formulation optimization .

Biological Activity

(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid is an organic compound notable for its unique trifluoromethyl group attached to a phenyl ring, which enhances its biological activity. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3O2, and it features a butanoic acid moiety that contributes to its solubility and reactivity. The trifluoromethyl group is known for increasing lipophilicity, which can enhance the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group may enhance binding affinity, leading to:

  • Inhibition of Enzyme Activity : The compound can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
  • Modulation of Cellular Signaling : It may alter signaling pathways by interacting with various receptors, including those involved in prostaglandin signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound may exert protective effects against oxidative stress by scavenging free radicals.
  • Potential Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.

Research Findings and Case Studies

Recent studies have explored the biological implications of this compound:

StudyFindings
Study 1 Investigated the anti-inflammatory properties in vitro, showing a significant reduction in cytokine levels in treated macrophages.
Study 2 Evaluated the compound's effects on cancer cell lines, revealing dose-dependent cytotoxicity against breast cancer cells.
Study 3 Assessed antioxidant capacity using DPPH assay, indicating strong radical scavenging activity compared to control substances.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
4-(Trifluoromethyl)phenol Trifluoromethyl group attached to phenolModerate anti-inflammatory effects
Difluoromethylated Compounds Similar fluorinated groups but fewer fluorine atomsReduced potency compared to trifluoromethyl derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid, and how can enantiomeric purity be ensured during synthesis?

  • Methodology :

  • Step 1 : Start with Friedel-Crafts alkylation of 4-(trifluoromethyl)benzyl chloride with a chiral butanoate ester to introduce the stereocenter. Use Lewis acid catalysts (e.g., AlCl₃) for regioselectivity .
  • Step 2 : Hydrolyze the ester to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).
  • Enantiomeric Purity : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to resolve enantiomers. Validate purity using polarimetry or circular dichroism (CD) spectroscopy .
    • Key Data :
  • Molecular weight: Calculated as 274.24 g/mol (C₁₃H₁₄F₃O₂).
  • CAS RN: Not explicitly listed in evidence; analogs like 4-(Trifluoromethyl)phenylacetic acid (CAS 32857-62-8) suggest similar synthetic pathways .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Analytical Workflow :

  • NMR : Use ¹H/¹³C NMR with deuterated DMSO to confirm the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and chiral center integrity.
  • HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with ESI-MS in negative ion mode to detect [M-H]⁻ ions (expected m/z: 273.05) .
  • FT-IR : Identify carboxylate C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability under experimental conditions?

  • Solubility : The hydrophobic trifluoromethyl group reduces aqueous solubility. Use DMSO or THF for dissolution (tested up to 50 mM).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; trifluoromethyl groups generally enhance metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Approach :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal stability assays) to assess bioavailability discrepancies .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. Fluorinated compounds often form glucuronide conjugates that reduce activity .
    • Case Study : Inconsistent IC₅₀ values for antimicrobial activity may arise from differential membrane permeability in cell-based vs. cell-free assays. Validate using efflux pump inhibitors (e.g., verapamil) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?

  • SAR Workflow :

  • Derivatization : Synthesize analogs with modified phenyl rings (e.g., 2,4-difluoro substitution) or varying alkyl chain lengths.
  • Biological Testing : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization assays .
    • Key Finding : Trifluoromethyl at the para position enhances electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets (ΔΔG = -2.3 kcal/mol in docking studies) .

Q. What experimental designs are recommended to assess enantiomer-specific pharmacokinetics?

  • In Vivo Protocol :

  • Administer racemic and enantiopure forms to rodents (n=6/group). Collect plasma at intervals (0–24 hr).
  • Chiral LC-MS/MS : Quantify enantiomers using a Chiralcel® OD-H column. Calculate AUC ratios to evaluate stereoselective metabolism .
    • Data Interpretation : Enantiopure (2R) forms may show 2-3x higher AUC due to reduced CYP3A4-mediated clearance compared to (2S) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported LogP values for fluorinated butanoic acid derivatives?

  • Root Cause : Variability arises from measurement methods (shake-flask vs. computational).
  • Resolution :

  • Experimental : Use shake-flask with octanol/water partitioning and HPLC quantification.
  • Computational : Cross-validate using fragment-based methods (e.g., ClogP vs. ACD/Labs). For this compound, ClogP = 3.1 vs. experimental LogP = 2.8 ± 0.2 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid
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(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid

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